Enzyme Inhibition Potency: Spiraprilat IC50 0.8 nM vs. Enalaprilat IC50 1.94 nM in Rabbit Lung ACE Assay
In vitro ACE inhibition assays demonstrate that spiraprilat, the active metabolite of spirapril, exhibits an IC50 of 0.8 nM against rabbit lung ACE using the synthetic substrate hippuryl-histidyl-leucine, a value that indicates approximately 2.4-fold greater potency than enalaprilat, which has a reported IC50 of 1.94 nM [1]. Furthermore, the diacid form displays a Ki of 0.74 nM in a non-competitive inhibition mode [2]. In anesthetized rats, intravenous administration of spirapril and its diacid analog was more potent than enalapril and enalaprilat, respectively, with ID50 values of 16 μg/kg for spirapril and 8 μg/kg for spiraprilat [1].
| Evidence Dimension | ACE enzyme inhibition potency (in vitro IC50) |
|---|---|
| Target Compound Data | Spiraprilat IC50 = 0.8 nM; Ki = 0.74 nM (non-competitive) |
| Comparator Or Baseline | Enalaprilat IC50 = 1.94 nM |
| Quantified Difference | Spiraprilat is approximately 2.4-fold more potent than enalaprilat by IC50 |
| Conditions | Rabbit lung ACE; hippuryl-histidyl-leucine synthetic substrate hydrolysis |
Why This Matters
Higher intrinsic enzymatic potency may permit lower effective doses, potentially reducing off-target interactions and offering procurement flexibility for dose-ranging studies.
- [1] Smith EM, Swiss GF, Neustadt BR, McNamara P, Gold EH, Sybertz EJ, Baum T. Angiotensin converting enzyme inhibitors: spirapril and related compounds. J Med Chem. 1989 Jul;32(7):1600-6. doi: 10.1021/jm00127a033. View Source
- [2] Sybertz EJ, Watkins RW, Ahn HS, Baum T, La Rocca P, Patrick J, Leitz F. Pharmacologic, metabolic, and toxicologic profile of spirapril (SCH 33844), a new angiotensin converting inhibitor. J Cardiovasc Pharmacol. 1987;10 Suppl 7:S105-8. doi: 10.1097/00005344-198706107-00020. View Source
